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Compound Name: (+)-Amlodipine

Cat. No.: B1678800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro bioequivalence studies for various

amlodipine formulations. Amlodipine, a calcium channel blocker widely used in the treatment of

hypertension and angina, is classified as a Biopharmaceutics Classification System (BCS)

Class 1 drug, indicating high solubility and high permeability.[1][2] For BCS Class 1 drugs, in

vitro dissolution studies can serve as a surrogate for in vivo bioequivalence studies, making in

vitro analysis a critical component of generic drug development and quality control.[1]

This document summarizes quantitative data from multiple studies, presents detailed

experimental protocols for key bioequivalence tests, and includes visualizations of

experimental workflows to facilitate a deeper understanding of the methodologies involved.

Comparative Physicochemical Analysis
The quality and performance of different amlodipine tablet formulations can be initially

assessed by comparing their fundamental physicochemical properties. These tests provide

insights into the manufacturing consistency and the physical integrity of the dosage form.

Table 1: Comparison of Physicochemical Parameters of 5 mg Amlodipine Tablets
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Formulation
Hardness (
kg/cm ²)

Friability (%)
Disintegration
Time (minutes)

Drug Content
(%)

Innovator - - - 98.7 ± 0.65[1]

Generic A - < 1[3] 4.37[3] 92.58[3]

Generic B 3.0[3] 0.91[3] 3.05[3] 92.58[3]

Generic C - < 1[3] - -

Generic D - < 1[3] - -

Generic E 8.7[3] 0.10[3] - -

Generic AM-1 - - 1.20 ± 0.14[1] -

Generic AM-2 - - - 98.0 ± 0.58[1]

Generic AM-3 - - 1.64 ± 0.17[1] 98.8 ± 0.95[1]

Note: A hyphen (-) indicates data was not available in the cited sources.

Comparative Dissolution Profile Analysis
Dissolution testing is a cornerstone of in vitro bioequivalence assessment, simulating the drug

release process in the gastrointestinal tract. The following tables present the percentage of

amlodipine dissolved at various time points in different pH media, mimicking the conditions of

the stomach (pH 1.2), and the small intestine (pH 4.5 and 6.8). For BCS Class 1 drugs, rapid

and similar dissolution profiles between a generic and innovator product are strong indicators

of bioequivalence.

Table 2: Percentage of Amlodipine Dissolved in 0.1 N HCl (pH 1.2)
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Time
(minut
es)

Innova
tor (%)

Generi
c A (%)

Generi
c B (%)

Generi
c C (%)

Generi
c AM-1
(%)

Generi
c AM-2
(%)

Generi
c AM-3
(%)

Generi
c AM-4
(%)

15 94.2[1] 96[4] 99[4] 93[4]
96.6 ±

1.43[1]

94.4 ±

2.35[1]

93.5 ±

2.11[1]

93.3 ±

1.76[1]

30 101[4] 99[4] 102[4] 98[4] - - - -

Table 3: Percentage of Amlodipine Dissolved in Acetate Buffer (pH 4.5)

Time
(minut
es)

Innova
tor (%)

Generi
c A (%)

Generi
c B (%)

Generi
c C (%)

Generi
c AM-1
(%)

Generi
c AM-2
(%)

Generi
c AM-3
(%)

Generi
c AM-4
(%)

15 92.0[1] - - -
92.1 ±

2.26[1]

94.4 ±

2.11[1]

92.9 ±

2.43[1]

93.3 ±

2.16[1]

30 - - - - - - - -

Table 4: Percentage of Amlodipine Dissolved in Phosphate Buffer (pH 6.8)

Time
(minutes)

Innovator
(%)

Generic
AM-1 (%)

Generic
AM-2 (%)

Generic
AM-3 (%)

Generic
AM-4 (%)

30 94.9 ± 3.49[1] 93.4 ± 3.12[1] 94.5 ± 2.62[1] 92.4 ± 3.16[1] 91.1 ± 3.32[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the protocols for the key in vitro bioequivalence tests for amlodipine.

Physicochemical Characterization
Hardness Test: The crushing strength of the tablets is determined using a tablet hardness

tester. The force required to break the tablet is recorded in kilograms per square centimeter (

kg/cm ²).
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Friability Test: Pre-weighed tablets are placed in a friabilator and rotated for a set number of

revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of

weight loss should be less than 1% for most tablets.[3]

Disintegration Test: The time taken for tablets to break up into small particles when placed in

a liquid medium is measured using a disintegration tester. For immediate-release tablets, this

is typically expected within 15-30 minutes.[1][3]

Drug Content (Assay): The amount of the active pharmaceutical ingredient (API), amlodipine,

in the tablets is determined using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. The drug content should

typically be within 90-110% of the label claim.[1]

Dissolution Testing
The dissolution rate of amlodipine from its tablet formulation is a critical parameter for

predicting its in vivo performance.

Start Prepare Dissolution Media
(pH 1.2, 4.5, 6.8)

Set up USP Apparatus 2 (Paddle)
- 75 rpm

- 37 ± 0.5 °C

Place Amlodipine Tablet
in Dissolution Vessel

Collect Samples at
Predetermined Time Points

Analyze Samples by
UV-Vis Spectrophotometry (239-240 nm)

Calculate Cumulative
Percentage of Drug Dissolved

Compare Dissolution Profiles
(f1 and f2 analysis) End

Start Prepare Donor and
Acceptor Plates

Coat Filter Plate with
Artificial Membrane Solution

Add Drug Solution to Donor Wells
and Buffer to Acceptor Wells

Incubate the 'Sandwich' Plate
(e.g., 4-18 hours)

Measure Drug Concentration in
Donor and Acceptor Wells (LC-MS/MS)

Calculate Apparent
Permeability Coefficient (Papp)

Classify Permeability
(Low vs. High) End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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